molecular formula C17H17N3O B2900138 N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1334716-82-3

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2900138
CAS No.: 1334716-82-3
M. Wt: 279.343
InChI Key: DXBURLJZQLMFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide” is a compound that has been studied for its potential biological activities . It belongs to a class of compounds known as imidazo[1,2-a]pyridine carboxamides . These compounds have been discovered and synthesized as potential anti-tubercular agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine compounds typically involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of these compounds was accurately drawn and optimized using the Spartan 14 software at DFT level of theory with B3LYP/6-31G** basis set in a vacuum . The diverse chemometric descriptors were computed from the optimized structures using the PaDEL descriptors software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the condensation of 2-aminopyridines with α-bromoketones . QSAR modelling was performed on thirty-five (35) newly discovered compounds of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA) to predict their biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were predicted using QSAR modelling and ADME prediction . The compounds showed good pharmacokinetic properties, indicating their potential as novel MTB-H37Rv inhibitors .

Scientific Research Applications

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for cancer therapy. However, this compound has also been shown to have some limitations in lab experiments. For example, it has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in normal cells, which can limit its therapeutic potential.

Future Directions

For research include exploring its potential as a combination therapy with other anticancer agents, optimizing its synthesis method to improve its solubility and bioavailability, and investigating its potential as a treatment for other diseases beyond cancer. Additionally, more research is needed to understand the mechanisms behind its toxicity in normal cells, with the goal of minimizing any potential side effects in future therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide involves the condensation of 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with benzylamine, followed by a series of chemical reactions including acylation, reduction, and cyclization. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

Properties

IUPAC Name

N-benzyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-14-16(20-11-7-6-10-15(20)19-14)17(21)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBURLJZQLMFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.